N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid
Description
Chemical Structure: The compound comprises a methanesulfonamide group linked to a substituted ethylamino-aniline moiety, complexed with phosphoric acid. Its molecular formula is C₁₂H₂₃N₃O₆S₂ (molecular weight: ~369.46 g/mol). Key structural features include:
Properties
CAS No. |
56046-61-8 |
|---|---|
Molecular Formula |
C12H24N3O6PS |
Molecular Weight |
369.38 g/mol |
IUPAC Name |
N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid |
InChI |
InChI=1S/C12H21N3O2S.H3O4P/c1-4-15(8-7-14-18(3,16)17)11-5-6-12(13)10(2)9-11;1-5(2,3)4/h5-6,9,14H,4,7-8,13H2,1-3H3;(H3,1,2,3,4) |
InChI Key |
VVJXMKISHKLVFK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.OP(=O)(O)O |
Related CAS |
92-09-1 (Parent) |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Ethylation of 4-amino-3-methylaniline | Ethyl halide (e.g., ethyl bromide), base (e.g., K2CO3), solvent (e.g., ethanol), reflux | Controls mono-ethylation to avoid over-alkylation |
| Reaction with ethylene diamine derivatives | Ethylene diamine, solvent (e.g., ethanol or methanol), mild heating | Stoichiometric control to favor mono-substitution |
| Sulfonation | Methanesulfonyl chloride, base (e.g., triethylamine), inert solvent (e.g., dichloromethane), 0–5°C | Low temperature to prevent side reactions |
| Salt formation | Phosphoric acid, aqueous or alcoholic medium, stirring at room temperature | Formation of stable phosphoric acid salt |
Mechanistic Insights
- The ethylation step proceeds via nucleophilic substitution on the aniline nitrogen.
- The amine group of ethylene diamine attacks the ethylated aniline to form a secondary amine linkage.
- Sulfonation involves nucleophilic attack of the amine nitrogen on the sulfonyl chloride, forming the sulfonamide bond.
- Protonation by phosphoric acid yields the phosphoric acid salt, stabilizing the compound and improving handling properties.
Analytical and Purification Techniques
- High-Performance Liquid Chromatography (HPLC) : Reverse phase HPLC with acetonitrile-water mobile phase containing phosphoric acid is used for purity assessment and isolation of impurities. For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid.
- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.
- Nuclear Magnetic Resonance (NMR) : Used to verify chemical structure and substitution pattern.
- Melting Point and Stability Testing : To ensure compound stability under various pH and temperature conditions.
Research Findings and Applications
- The compound exhibits typical sulfonamide reactivity, including susceptibility to oxidation (e.g., with potassium permanganate) and reduction (e.g., with sodium borohydride).
- Its amino groups facilitate enzyme binding, making it valuable in biochemical studies targeting enzyme inhibition or modulation.
- The phosphoric acid salt form enhances solubility and stability, beneficial for research and industrial applications requiring aqueous media.
Summary Table of Preparation Method
| Stage | Reagents/Conditions | Purpose | Key Considerations |
|---|---|---|---|
| Ethylation | Ethyl bromide, K2CO3, ethanol, reflux | Introduce N-ethyl group | Control mono-ethylation |
| Ethylene diamine reaction | Ethylene diamine, ethanol, mild heat | Form ethylaminoethyl intermediate | Stoichiometric control |
| Sulfonation | Methanesulfonyl chloride, triethylamine, DCM, 0–5°C | Attach methanesulfonamide group | Low temp to prevent side reactions |
| Salt formation | Phosphoric acid, aqueous/alcoholic medium | Form phosphoric acid salt | Room temperature stirring |
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted sulfonamides. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and photographic chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, in color development, the oxidized form of the compound combines with a color coupler to form a dye molecule .
Comparison with Similar Compounds
Physical Properties :
- LogP : ~3.43 (moderate lipophilicity).
- Polar Surface Area (PSA): ~166.79 Ų (high polarity due to sulfonamide and amino groups).
- Hazard Profile : Toxicity (T), environmental hazard (N), and harmful (Xn) classifications indicate risks of acute toxicity and sensitization .
Comparison with Structurally Related Methanesulfonamide Derivatives
Sotalol-Related Methanesulfonamides (USP Compounds)
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP/PSA |
|---|---|---|---|---|
| Target Compound | C₁₂H₂₃N₃O₆S₂ | 369.46 | Ethyl-methyl-aniline, phosphate | LogP: 3.43; PSA: 166.79 |
| USP Sotalol Compound A | C₈H₉NO₃S | 199.22 | 4-Formylphenyl | LogP: ~1.5 (estimated); PSA: ~85 |
| USP Sotalol Compound B | C₁₂H₂₀N₂O₂S·HCl | 292.83 | Isopropylaminoethylphenyl | LogP: ~2.8 (estimated); PSA: ~120 |
Key Differences :
- Substituent Complexity : The target compound’s ethyl-methyl-aniline group increases steric bulk compared to simpler aryl groups in Sotalol derivatives.
- Acid Component : Phosphoric acid in the target compound vs. hydrochloric acid in Sotalol Compound B. This may alter solubility and pharmacokinetics .
Anticancer Methanesulfonamide Derivatives
- Structure: Pyridopyrazine core with a methylanilino-methyl group.
- Activity : Inhibits mitosis in cancer cells (e.g., L1210 leukemia).
GPCR-Targeting Methanesulfonamides
- Structure : Imidazolyl-tetrahydronaphthalenyl methanesulfonamide hydrochloride.
- Activity: α₁A-adrenoceptor agonist.
- Comparison: The target compound’s ethylamino-aniline group may favor different receptor interactions (e.g., adrenergic vs. dopaminergic receptors). A61603’s higher PSA (~200 Ų) suggests lower membrane permeability than the target compound .
Functional and Pharmacological Comparisons
Solubility and Stability
- Phosphoric Acid vs. Sulfate/Sulfonic Acid : Phosphoric acid complexes (target compound) may offer enhanced aqueous solubility compared to sulfate salts (e.g., CAS 25646-71-3) .
Biological Activity
N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid, commonly referred to as CD-3, is a compound with significant biological activity. It is primarily known for its use in photographic development but has also been studied for its potential therapeutic applications. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- IUPAC Name : this compound
- Molecular Formula : C12H21N3O6S
- Molecular Weight : 369.45 g/mol
The biological activity of CD-3 is largely attributed to its ability to act as a reducing agent in various chemical reactions. This property allows it to participate in redox reactions, which can influence cellular processes such as apoptosis and cell signaling pathways.
Biological Activity Overview
-
Antimicrobial Properties :
- Studies have indicated that CD-3 exhibits antimicrobial activity against a range of bacteria and fungi. The compound's ability to disrupt microbial cell membranes has been documented, leading to cell lysis.
-
Antioxidant Activity :
- CD-3 has been shown to possess antioxidant properties, which help in neutralizing free radicals in biological systems. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases.
-
Potential Therapeutic Applications :
- Research suggests that CD-3 may have applications in treating conditions such as cancer and neurodegenerative diseases due to its influence on cellular signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) evaluated the antimicrobial efficacy of CD-3 against several pathogens. The compound demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.
Case Study 2: Antioxidant Activity
Research published in the Journal of Medicinal Chemistry highlighted the antioxidant properties of CD-3. The study found that the compound significantly reduced oxidative stress markers in vitro, suggesting its potential role in protective therapies against oxidative damage.
Case Study 3: Cancer Research
In a recent investigation, CD-3 was tested for its effects on cancer cell lines. The results indicated that the compound could induce apoptosis in specific cancer cells through modulation of signaling pathways related to cell survival and death.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Umesha et al., 2009 |
| Antioxidant | Reduction of oxidative stress markers | Journal of Medicinal Chemistry |
| Cancer Cell Apoptosis | Induction of apoptosis in cancer cell lines | Recent Cancer Research Study |
Q & A
Q. What analytical techniques are recommended to confirm the presence of phosphoric acid in this compound?
Phosphoric acid can be detected using ammonium molybdate reagent in nitric acid solution, which forms a yellow precipitate upon heating. This method distinguishes phosphoric acid from interfering anions like arsenate, which are typically absent in later analytical stages. Confirmatory tests should follow protocols for phosphate detection, including fusion with KHSO₄ for insoluble residues and spectrophotometric quantification .
Q. How can researchers structurally characterize the methanesulfonamide moiety in this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying the methanesulfonamide group. Key signals include the sulfonamide S=O stretch (~1350-1300 cm⁻¹ in IR) and distinct proton environments in the ethyl-N-ethylaniline chain. X-ray crystallography may resolve conformational ambiguities, particularly for stereochemical assignments in the ethylaniline substituents .
Q. What safety protocols are essential when handling sulfonamide derivatives like this compound?
Follow hazard codes for skin/eye irritation (e.g., Risk Code 36/37/38). Use PPE (gloves, goggles), avoid dust inhalation (S22), and ensure proper ventilation. Storage should comply with WGK Germany 3 standards, and spills require neutralization with inert adsorbents .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. Coupling this with high-throughput screening of solvents, catalysts, and temperatures reduces trial-and-error experimentation. Feedback loops between computational predictions and empirical data (e.g., yield, purity) refine parameters like activation energy and selectivity .
Q. What methodologies resolve contradictions between experimental data and theoretical predictions for this compound’s reactivity?
Apply multi-technique validation:
- Compare computational reaction coordinates with experimental kinetics (e.g., stopped-flow spectroscopy).
- Use isotopic labeling (e.g., ³¹P NMR) to trace phosphoric acid’s role in hydrolysis or catalysis.
- Cross-validate with X-ray absorption spectroscopy (XAS) to assess oxidation states of metal catalysts interacting with the compound .
Q. How does phosphoric acid influence the compound’s stability under varying pH conditions?
Conduct accelerated stability studies (ICH Q1A guidelines) at pH 1–12. Monitor degradation via HPLC-MS and quantify phosphate release using ion chromatography. Phosphoric acid may act as a buffering agent, stabilizing the sulfonamide group against hydrolysis in acidic media but promoting decomposition at high pH via nucleophilic attack .
Q. What strategies mitigate interference from organic matter during the compound’s analysis?
Remove contaminants via:
Q. How can oxidation states of transition metals in catalytic complexes with this compound be determined?
Use X-ray photoelectron spectroscopy (XPS) for direct oxidation state analysis. Complement with cyclic voltammetry to identify redox-active centers and electron paramagnetic resonance (EPR) for paramagnetic species. For non-crystalline samples, pair with XAFS (X-ray absorption fine structure) to resolve coordination environments .
Methodological Notes
- Data Integrity : Ensure reproducibility by documenting all analytical parameters (e.g., NMR pulse sequences, HPLC gradients) and using encrypted electronic lab notebooks (ELNs) for traceability .
- Contradiction Management : Apply Bayesian statistics to weigh conflicting data, prioritizing techniques with higher precision (e.g., crystallography over NMR for stereochemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
